molecular formula C37H36ClN2O6P B8569538 Phosphonium, ((3,5-bis(ethoxycarbonyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-2-pyridinyl)methyl)triphenyl-, chloride CAS No. 107812-70-4

Phosphonium, ((3,5-bis(ethoxycarbonyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-2-pyridinyl)methyl)triphenyl-, chloride

Cat. No. B8569538
M. Wt: 671.1 g/mol
InChI Key: KFEQECQDNHDOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04839348

Procedure details

A mixture of 2-chloromethyl-3,5-dicarboethoxy-4-(m-nitrophenyl)-6-methyl-1,4-dihydropyridine (6 g) and triphenylphosphine (4 g) in CH3CN (60 ml) is heated to reflux temperature for six hours, then it is evaporated in vacuum and the residue crystallized from EtOH to give 6.5 g of [6-methyl-3,5-dicarboethoxy-4-(m-nitrophenyl)-1,4-dihydropyridin-2-yl]methyltriphenylphosphonium chloride, m.p. 225°-227° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[NH:4][C:5]([CH3:28])=[C:6]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=2)[C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10].[C:29]1([P:35]([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CC#N>[Cl-:1].[CH3:28][C:5]1[NH:4][C:3]([CH2:2][P+:35]([C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)=[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=2)[C:6]=1[C:23]([O:25][CH2:26][CH3:27])=[O:24] |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClCC=1NC(=C(C(C1C(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC)C
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
it is evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue crystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
[Cl-].CC1=C(C(C(=C(N1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.